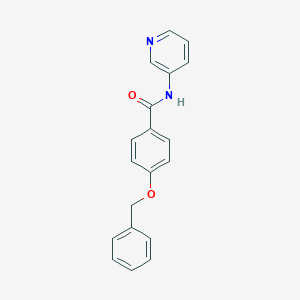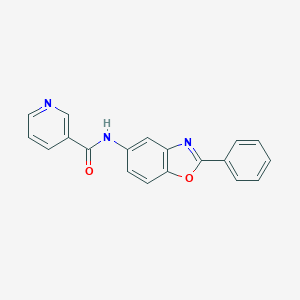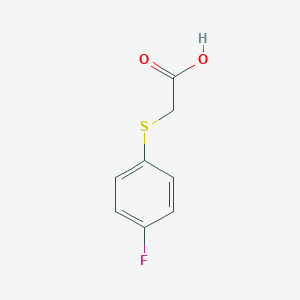![molecular formula C19H22O4 B239991 [2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)
[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde, commonly known as MOTA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MOTA is a cyclic ketone derivative of naphthalene, which is structurally similar to other compounds that have been found to possess pharmacological properties.
Mechanism of Action
The exact mechanism of action of MOTA is not fully understood, but it is believed to act by inhibiting the formation of reactive oxygen species and reducing oxidative stress in the brain. MOTA has also been found to modulate the levels of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood, cognition, and movement.
Biochemical and Physiological Effects:
MOTA has been found to possess a range of biochemical and physiological effects, including neuroprotection, antioxidant activity, and modulation of neurotransmitter levels. MOTA has also been found to possess anti-inflammatory properties, which can help reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MOTA in lab experiments is its ability to selectively target certain biochemical pathways and receptors in the brain. Additionally, MOTA is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using MOTA in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several potential future directions for research on MOTA, including further studies on its mechanism of action, exploration of its potential therapeutic applications in other neurological disorders, and investigation of its potential toxicity and safety. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of MOTA, which can help inform the development of more effective and targeted therapies.
Synthesis Methods
The synthesis of MOTA involves the reaction of 2-hydroxy-1-methyl-5-oxocyclopentylacetaldehyde with 6-methoxy-1-tetralone in the presence of a Lewis acid catalyst. The resulting product is then subjected to a reduction reaction to yield MOTA.
Scientific Research Applications
MOTA has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. MOTA has been found to possess neuroprotective properties and can prevent the aggregation of amyloid-beta peptides, which are known to play a crucial role in the development of Alzheimer's disease. Additionally, MOTA has been found to possess antioxidant properties, which can help reduce oxidative stress in the brain.
properties
Product Name |
[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde |
|---|---|
Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methyl-5-oxocyclopentyl]acetaldehyde |
InChI |
InChI=1S/C19H22O4/c1-19(9-10-20)16(7-8-17(19)21)15-5-3-12-11-13(23-2)4-6-14(12)18(15)22/h4,6,10-11,15-16H,3,5,7-9H2,1-2H3 |
InChI Key |
SZHLXKSGZMPRPE-UHFFFAOYSA-N |
SMILES |
CC1(C(CCC1=O)C2CCC3=C(C2=O)C=CC(=C3)OC)CC=O |
Canonical SMILES |
CC1(C(CCC1=O)C2CCC3=C(C2=O)C=CC(=C3)OC)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-fluorophenyl)carbamothioyl]propanamide](/img/structure/B239908.png)
![N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}butanamide](/img/structure/B239909.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B239913.png)
![3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239915.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B239918.png)
![4-Methyl-1-[(2-naphthyloxy)acetyl]piperidine](/img/structure/B239922.png)

![N-[3-(benzoylamino)phenyl]-4-bromobenzamide](/img/structure/B239924.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine](/img/structure/B239926.png)

![2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239946.png)
